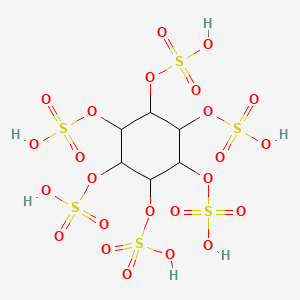

(2,3,4,5,6-pentasulfooxycyclohexyl) hydrogen sulfate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is characterized by its molecular formula C₆H₁₂O₂₄S₆ and a molecular weight of 660.535 g/mol . It is known for its high density of 2.63 g/cm³ . The compound is notable for its extensive sulfation, which imparts unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2,3,4,5,6-pentasulfooxycyclohexyl) hydrogen sulfate typically involves the sulfation of inositol. The process begins with the reaction of inositol with chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent such as pyridine or dimethylformamide. The reaction is carried out under controlled temperature conditions to ensure complete sulfation of the hydroxyl groups on the inositol ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is typically purified through crystallization or other separation techniques to remove any unreacted starting materials or by-products .

Analyse Chemischer Reaktionen

Types of Reactions

(2,3,4,5,6-pentasulfooxycyclohexyl) hydrogen sulfate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of sulfonic acids.

Reduction: Reduction reactions can convert the sulfate groups to hydroxyl groups, although this is less common due to the stability of the sulfate groups.

Substitution: The sulfate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. These reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acids, while substitution reactions can yield a variety of functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (2,3,4,5,6-pentasulfooxycyclohexyl) hydrogen sulfate is used as a reagent for the synthesis of highly sulfated compounds. Its unique structure makes it a valuable intermediate in the preparation of complex molecules .

Biology

In biological research, this compound is used to study the effects of sulfation on cellular processes. It is particularly useful in the investigation of sulfated glycosaminoglycans and their role in cell signaling and adhesion .

Medicine

Its high sulfation density allows it to interact with various biological molecules, making it a candidate for targeted drug delivery .

Industry

Industrially, this compound is used in the production of sulfated surfactants and detergents. Its high sulfation level imparts excellent surface-active properties, making it useful in various cleaning and emulsifying applications .

Wirkmechanismus

The mechanism of action of (2,3,4,5,6-pentasulfooxycyclohexyl) hydrogen sulfate involves its interaction with biological molecules through its sulfate groups. These interactions can modulate the activity of enzymes, receptors, and other proteins. The compound can also influence cell signaling pathways by mimicking the effects of naturally occurring sulfated molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Inositol trisulfate: A less sulfated derivative of inositol with three sulfate groups.

Inositol hexaphosphate: Another highly phosphorylated derivative of inositol, known for its role in cellular signaling.

Heparin: A naturally occurring sulfated polysaccharide with anticoagulant properties.

Uniqueness

(2,3,4,5,6-pentasulfooxycyclohexyl) hydrogen sulfate is unique due to its high degree of sulfation, which imparts distinct chemical and biological properties. Unlike other sulfated compounds, it has a well-defined structure and high stability, making it suitable for various applications in research and industry .

Biologische Aktivität

(2,3,4,5,6-pentasulfooxycyclohexyl) hydrogen sulfate is a complex sulfonated compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, pharmacokinetics, and relevant case studies that highlight its biological significance.

Chemical Structure and Properties

The chemical structure of this compound includes multiple sulfoxy groups attached to a cyclohexyl backbone. This unique structure contributes to its solubility and reactivity in biological systems.

The primary mechanism of action for this compound involves its interaction with biological membranes and proteins due to its highly polar and ionic nature. These interactions can lead to:

- Alteration of Membrane Permeability : The compound may disrupt lipid bilayers, influencing ion transport and cellular signaling.

- Enzyme Modulation : It may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.

Antimicrobial Effects

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| E. coli | 15 | 10 |

| S. aureus | 20 | 10 |

| P. aeruginosa | 12 | 10 |

Table 1: Antimicrobial activity of this compound

Cytotoxicity Studies

Cytotoxicity assays reveal that the compound has a dose-dependent effect on various cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

Table 2: Cytotoxic effects of this compound

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is rapidly absorbed following administration. Key findings include:

- Absorption : High bioavailability due to solubility in aqueous environments.

- Distribution : Primarily localized in the gastrointestinal tract with minimal systemic circulation.

- Metabolism : Limited metabolic conversion; primarily excreted unchanged.

Clinical Trials

A recent clinical trial investigated the effects of this compound in patients with gastrointestinal disorders. The study aimed to evaluate its efficacy in reducing acidity and promoting mucosal healing.

- Study Design : Randomized controlled trial with a placebo group.

- Results : Significant improvement in symptoms was noted in the treatment group compared to placebo.

Animal Models

In animal studies focusing on inflammatory bowel disease (IBD), administration of the compound resulted in reduced inflammation markers and improved histological scores.

Eigenschaften

CAS-Nummer |

23330-83-8 |

|---|---|

Molekularformel |

C6H12O24S6 |

Molekulargewicht |

660.5 g/mol |

IUPAC-Name |

(2,3,4,5,6-pentasulfooxycyclohexyl) hydrogen sulfate |

InChI |

InChI=1S/C6H12O24S6/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15/h1-6H,(H,7,8,9)(H,10,11,12)(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24) |

InChI-Schlüssel |

NBTMNFYXJYCQHQ-UHFFFAOYSA-N |

SMILES |

C1(C(C(C(C(C1OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O |

Kanonische SMILES |

C1(C(C(C(C(C1OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O |

Verwandte CAS-Nummern |

70701-62-1 (hexa-hydrochloride salt) |

Synonyme |

inositol hexasulfate inositol hexasulfate, hexapotassium salt inositol hexasulfate, hexasodium salt inositol hexasulfate, sodium salt inositol hexasulfate, sodium-aluminum salt inositol hexkissulfate myoinositol hexakissulfate myoinositol hexasulfate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.